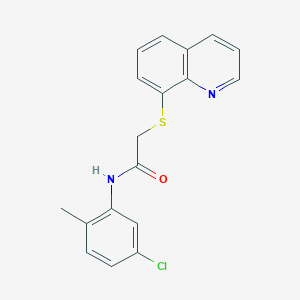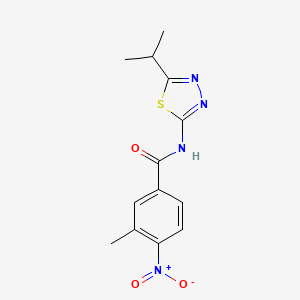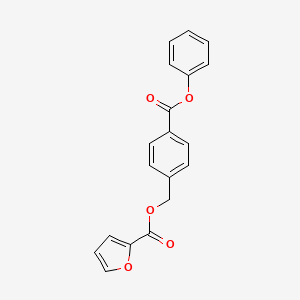
N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide, also known as CMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CMA is a thioacetamide derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development and disease treatment.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, cell cycle progression, and protein synthesis. N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide is its relatively high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research on N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide. One direction is to further investigate its potential applications in disease treatment, including cancer, fungal infections, and viral infections. Another direction is to study the structure-activity relationship of N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide and its derivatives to identify more potent and selective compounds. Additionally, the development of new synthetic methods for N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide could lead to more efficient and cost-effective production.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide can be synthesized using various methods, including the reaction of 5-chloro-2-methylaniline with 2-chloroacetyl chloride and subsequent reaction with 8-hydroxyquinoline-2-thiol. Another method involves the reaction of 5-chloro-2-methylaniline with 2-bromoacetic acid followed by reaction with 8-hydroxyquinoline-2-thiol. Both methods yield N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has also been shown to exhibit antifungal, antibacterial, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-7-8-14(19)10-15(12)21-17(22)11-23-16-6-2-4-13-5-3-9-20-18(13)16/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTDPMKMEIFSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974709 |
Source


|
| Record name | N-(5-Chloro-2-methylphenyl)-2-[(quinolin-8-yl)sulfanyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5928-44-9 |
Source


|
| Record name | N-(5-Chloro-2-methylphenyl)-2-[(quinolin-8-yl)sulfanyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5830707.png)
![N-{3-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5830721.png)
![2-methoxy-5-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5830730.png)

![4-[(4-methylbenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5830743.png)

![ethyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5830767.png)
![N-[3-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B5830770.png)
![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)
![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide](/img/structure/B5830780.png)
![3-cyclohexyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5830789.png)

![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)